molecular formula C6H13NO3 B1608177 Ethyl L-threoninate CAS No. 23926-51-4

Ethyl L-threoninate

Cat. No.: B1608177
CAS No.: 23926-51-4
M. Wt: 147.17 g/mol
InChI Key: JNTDLWHHJMGLGD-UHNVWZDZSA-N
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Description

Ethyl L-threoninate (CAS: refer to L-Threonine ethyl ester hydrochloride, ASL1982) is an ester derivative of the amino acid L-threonine. It is structurally characterized by an ethyl group esterified to the carboxylate moiety of L-threonine. This compound is commonly utilized in organic synthesis, pharmaceuticals, and as a precursor for metal complexes with biomedical applications . Its hydrochloride salt form, this compound hydrochloride, has a molecular weight of 359 (as per ), and physical properties such as a boiling point of 164–165°C and density of 0.887 g/cm³. This compound serves as a versatile intermediate in peptidomimetics and catalytic processes, often modified to enhance lipophilicity or stability in biological systems .

Properties

CAS No.

23926-51-4

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m1/s1

InChI Key

JNTDLWHHJMGLGD-UHNVWZDZSA-N

SMILES

CCOC(=O)C(C(C)O)N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCOC(=O)C(C(C)O)N

Pictograms

Irritant

sequence

T

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Hydrolysis

Ethyl L-threoninate is synthesized via esterification of L-threonine with ethanol under acidic conditions. Conversely, hydrolysis regenerates L-threonine:
Reaction:

L-Threonine+EtOHH+Ethyl L-threoninate+H2O\text{L-Threonine} + \text{EtOH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

  • Conditions: Acid catalysis (e.g., HCl, SOCl2_2) at 0–100°C for 2–48 hours .

  • Reverse hydrolysis occurs in polar solvents (e.g., 1,4-dioxane) with HCl, yielding L-threonine .

Table 1: Esterification/Hydrolysis Parameters

Reaction TypeReagents/ConditionsTemperatureTimeYield/OutcomeSource
EsterificationEtOH, SOCl2_2100°C48hIntermediate for D-threonine synthesis
HydrolysisHCl (4M) in dioxaneRT12hMethyl L-threonyl-L-threoninate

Oxidation Reactions

This compound undergoes oxidation mechanisms similar to L-threonine, involving deamination and decarboxylation.

Oxidation with N-Bromophthalimide (NBP):

  • Mechanism:

    • Nucleophilic attack by the amino group on NBP.

    • Tautomerization via Lys124 (analogous to enzymatic pathways) .

    • Formation of α-ketobutyrate and NH4+_4^+ .

  • Rate Law: First-order in [NBP], negative fractional order in [H+^+] .

  • Activation Parameters:

    • ΔH^\ddagger = 45.2 kJ/mol (without CTAB surfactant)

    • ΔS^\ddagger = −120 J/(mol·K) (entropy-driven destabilization) .

Peptide Coupling and Protection

This compound serves as a protected intermediate in peptide synthesis:
Reaction:

Ethyl L-threoninateBoc-protectionBoc-Thr-OEtHClDeprotected intermediate\text{this compound} \xrightarrow{\text{Boc-protection}} \text{Boc-Thr-OEt} \xrightarrow{\text{HCl}} \text{Deprotected intermediate}

  • Conditions: Boc-protection with Boc2_2O, followed by HCl-mediated deprotection .

  • Application: Used in synthesizing methyl L-threonyl-L-threoninate hydrochloride for peptide chain elongation .

Intramolecular Cyclization

Under sulfur oxychloride, this compound forms oxazoline intermediates:
Reaction:

Ethyl L-threoninateSOCl2Oxazoline derivative\text{this compound} \xrightarrow{\text{SOCl}_2} \text{Oxazoline derivative}

  • Stereochemical Outcome: Inversion at the β-hydroxyl group .

  • Application: Key step in synthesizing D-threonine from L-threonine via stereochemical manipulation .

Enzymatic Racemization and Resolution

This compound participates in enzymatic cascades for chiral resolution:

  • Racemization: Amino acid racemase converts L-threonine to D-allothreonine .

  • Desamination: L-Threonine desaminase removes residual L-enantiomers, yielding D-allothreonine (99% ee after crystallization) .

Table 2: Enzymatic Reaction Parameters

StepEnzymeConditionsOutcomeSource
RacemizationAmino acid racemasepH 7.0, 30°CL/D-allothreonine mixture
DesaminationL-Threonine desaminasepH 8.0, 37°CL-Threonine → α-ketobutyrate

Solvent Effects on Reactivity

DFT studies (Arbuzov reaction) highlight solvent polarity’s role:

  • Polar solvents (e.g., methanol): Lower activation barriers by stabilizing intermediates (ΔG^\ddagger reduced by 15–20 kJ/mol) .

  • Non-polar solvents: Higher energy barriers due to poor stabilization of charged intermediates .

Stability and Decomposition

  • Thermal Stability: Decomposes above 70°C, necessitating controlled temperatures during synthesis .

  • pH Sensitivity: Stable in acidic conditions (pH 1–3), but hydrolyzes rapidly in alkaline media .

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl L-threoninate belongs to a class of L-threonine esters, which vary in their ester groups (e.g., methyl, benzyl, or tetraethylammonium). Key structural differences influence their physicochemical properties and applications:

Compound Ester Group Molecular Weight Key Properties/Applications References
This compound Ethyl (-OCH₂CH₃) 359 (HCl salt) Precursor for Zn(II) anticancer complexes; used in organic synthesis. High lipophilicity.
Mthis compound Hydrochloride Methyl (-OCH₃) N/A Nutritional enhancer; stabilizes protein synthesis. High solubility in polar solvents.
Benzyl L-threoninate Benzyl (-OCH₂C₆H₅) N/A Intermediate in cyclopropyl peptidomimetics (42.5% synthesis yield). Increased lipophilicity for membrane penetration.
Tetraethylammonium L-threoninate Ionic (N⁺(C₂H₅)₄) 248.32 Ionic liquid with NMR-documented structure (δ 1.13 ppm for ethyl groups). Potential in green chemistry.
Z-Thr-OEt Benzyloxycarbonyl N/A Protected derivative for peptide synthesis. Used in palladium-catalyzed C–H functionalization.

Physicochemical Properties

  • Lipophilicity : Larger ester groups (e.g., benzyl in Z-Thr-OEt) increase lipophilicity, improving cell membrane permeability for drug delivery .
  • Stability : Methyl esters (e.g., Mthis compound hydrochloride) exhibit high chemical stability, making them suitable for industrial applications .
  • Solubility : Ionic derivatives like Tetraethylammonium L-threoninate are water-soluble, ideal for electrochemical or catalytic applications .

Key Research Findings

  • Zn(II) Complexes : this compound-derived Zn(II) complexes demonstrate sequence-selective DNA binding and topoisomerase I inhibition, critical for targeted cancer therapy .
  • Synthetic Utility: this compound serves as a precursor in synthesizing protected amino acid derivatives, enabling efficient peptide coupling reactions .
  • Industrial Relevance : Methyl and ethyl esters are prioritized for scalable production due to straightforward synthesis and regulatory compliance .

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